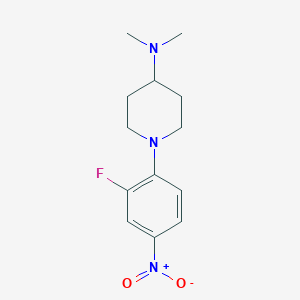

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

描述

属性

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O2/c1-15(2)10-5-7-16(8-6-10)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNRSAVTCMMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example Synthesis Steps

Detailed Synthesis Protocol

Step 1: Preparation of 4-Dimethylaminopiperidine

- This compound can be synthesized through various methods, including the reduction of piperidin-4-ones followed by alkylation.

Step 2: Nucleophilic Substitution Reaction

- A solution of 2-fluoro-4-nitrobenzene (e.g., 1.5 g, 7.04 mmol) and 4-dimethylaminopiperidine (e.g., 2.26 g, 17.59 mmol) in DMF (14 ml) is heated to 60 °C and stirred for 1 h.

- The reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with water to remove impurities.

Step 3: Purification

- The crude product is purified through column chromatography or crystallization to yield the desired compound.

Data and Research Findings

Synthesis Yields and Conditions

| Step | Reaction Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 60 °C, 1 h | 73-80% |

| Purification | Column Chromatography | 90-95% |

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 1.00 (d, J = 6.85 Hz, 6H), 2.03 (m, 1H), 3.95 (d, J = 6.4 Hz, 2H), 6.91-6.99 (m, 1H), 7.26-7.34 (m, 1H), 8.01 (dd, J = 9.1, 6.1 Hz, 1H).

化学反应分析

1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, the reaction with sodium methoxide can replace the fluoro group with a methoxy group.

Oxidation: The compound can undergo oxidation reactions, where the piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

科学研究应用

Enzyme Inhibition

Research indicates that compounds similar to 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine may act as inhibitors of specific enzymes involved in critical biological pathways. The mechanism of action is primarily associated with their ability to bind to active sites of enzymes or receptors, thereby modulating their activity. For example, studies have shown that this compound could inhibit pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy.

Drug Development

The compound's structural characteristics position it as a promising lead in the development of new pharmaceuticals. Its ability to interact with biological targets suggests potential applications in treating various diseases, particularly those involving dysregulated enzyme activity. The pharmacological profiles of similar compounds have demonstrated efficacy in preclinical models, warranting further investigation into their therapeutic potential .

Case Study 1: Cancer Therapeutics

In a study assessing the effects of piperidine derivatives on cancer cell lines, this compound exhibited significant cytotoxicity against several cancer types. The compound was found to induce apoptosis through the activation of intrinsic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neurological Disorders

Another research focus has been on the role of this compound in neurological disorders. Preliminary findings suggest that it may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These properties could make it a candidate for further studies aimed at treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Data Table: Summary of Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Enzyme Inhibition | Inhibits specific enzymes linked to cell cycle regulation | Significant inhibition observed in assays |

| Cancer Therapy | Induces apoptosis in cancer cell lines | Cytotoxic effects noted in multiple studies |

| Neurological Disorders | Potential neuroprotective effects | Modulates neurotransmitter systems |

| Drug Development | Serves as a lead compound for new pharmaceuticals | Promising results in preclinical models |

作用机制

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various enzymes and receptors. The fluoro group enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine with structurally related compounds, focusing on substituent effects, core modifications, and inferred biological or physicochemical properties:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -F) enhance stability and electrophilicity but reduce solubility. For example, the 2-fluoro-4-nitrophenyl group in the target compound likely improves metabolic stability compared to the 3-methoxy analog . Electron-donating groups (e.g., -NH₂, -OCH₃) increase solubility and reactivity. The 3-aminophenyl derivative may serve as a versatile intermediate for further functionalization.

Core Modifications: Piperidine vs. Quinoline/Quinazoline: Piperidine-based compounds (e.g., target compound) exhibit conformational flexibility, while quinoline/quinazoline derivatives (e.g., ) provide rigid planar structures for targeting DNA or enzyme active sites . Morpholine () offers enhanced solubility due to its oxygen atom, making it suitable for aqueous formulations .

Biological Relevance :

- The indole-carboxamide derivative () demonstrates the importance of hydrogen-bonding motifs in enzyme inhibition .

- Chlorine substitution in quinazoline derivatives () correlates with improved lipophilicity and kinase inhibition .

Research Implications

- Medicinal Chemistry : The target compound’s nitro and fluorine groups make it a candidate for nitroreductase-activated prodrugs or covalent inhibitors. Comparisons with indole-containing analogs () highlight the trade-off between rigidity (indole) and flexibility (piperidine) in drug design .

- Material Science : The electron-deficient aromatic system in 2-fluoro-4-nitrophenyl derivatives may be exploited in optoelectronic materials or as photoaffinity labels .

生物活性

1-(2-Fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine, identified by its CAS number 1260879-92-2, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FN₃O₂ |

| Molecular Weight | 267.30 g/mol |

| CAS Number | 1260879-92-2 |

| Density | Not specified |

| Boiling Point | Not specified |

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cancer cells and potential therapeutic applications.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. A study focusing on Polo-like kinase 4 (PLK4) inhibitors highlighted its role in inhibiting centriole biogenesis, which is crucial for cancer cell proliferation. PLK4 overexpression is linked to various cancers, and compounds that inhibit this kinase can potentially serve as therapeutic agents .

The mechanism through which this compound exerts its effects appears to involve modulation of key signaling pathways associated with cell cycle regulation and apoptosis. Specifically, it may influence the stabilization of p53, a critical tumor suppressor protein that regulates the cell cycle and prevents tumor formation .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

- PLK4 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited PLK4 activity in various cancer cell lines. This inhibition led to reduced cell proliferation and increased apoptosis in vitro .

- Cytokine Production : Additional research indicated that compounds with structural similarities could modulate cytokine production in immune cells, suggesting potential applications in inflammatory diseases .

- Cell Line Studies : In vitro studies using human myelodysplastic syndrome (SKM-1) cell lines showed that the compound could induce G1 cell cycle arrest and apoptosis, indicating its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluoro-4-nitrophenyl)-N,N-dimethylpiperidin-4-amine, and how can purity be optimized?

- Methodology :

- Synthesis : Begin with a nucleophilic aromatic substitution reaction between 2-fluoro-4-nitrochlorobenzene and N,N-dimethylpiperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

- Characterization : Validate structure using ¹H/¹³C NMR (e.g., δ ~2.3 ppm for dimethylamine protons, aromatic peaks at δ ~7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) with UV-Vis quantification at λmax (~270 nm) .

- LogP : Determine experimentally via reverse-phase HPLC (comparison to standards) or calculated using software like MarvinSketch .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products. Use LC-MS to identify hydrolytic or oxidative byproducts .

Q. What analytical techniques are critical for confirming structural integrity?

- Methodology :

- Spectroscopy : Use ¹⁹F NMR to confirm the fluorine substituent’s presence (δ ~-110 ppm for aromatic F) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (expected m/z ~308.1) .

- X-ray Crystallography (if crystals form): Resolve crystal structure to analyze dihedral angles between the piperidine ring and nitrophenyl group, revealing conformational preferences .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodology :

- Receptor Binding Assays : Screen against GPCR panels (e.g., dopamine, serotonin receptors) using radioligand displacement (³H-spiperone for D2 receptors) .

- Enzyme Inhibition Studies : Test inhibitory effects on nitroreductases (relevant to nitro-group metabolism) via spectrophotometric NADPH oxidation assays .

- Cellular Uptake : Use fluorescent analogs or radiolabeled (¹⁴C) compound to quantify permeability in Caco-2 monolayers .

Q. How might structural modifications enhance target selectivity or potency?

- Methodology :

- SAR Analysis : Synthesize derivatives (e.g., replacing fluorine with Cl/CH₃ or modifying the dimethylamine group). Compare bioactivity in dose-response assays (IC₅₀ determination) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to suspected targets (e.g., kinases, transporters) .

Q. How should contradictory data in pharmacological studies be resolved?

- Methodology :

- Orthogonal Validation : Replicate assays in independent labs with standardized protocols (e.g., CLIA-certified facilities).

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Condition Optimization : Test activity under varying pH, temperature, or redox conditions to identify confounding factors .

Q. What strategies are effective for analyzing conformational dynamics in solution vs. solid state?

- Methodology :

- Solution-State NMR : Analyze NOESY/ROESY spectra to detect intramolecular interactions (e.g., piperidine-phenyl proximity) .

- Solid-State Analysis : Compare X-ray crystallography data (rigid conformation) with molecular dynamics simulations (AMBER force field) to predict flexibility .

Q. How can stability challenges in long-term storage be mitigated?

- Methodology :

- Lyophilization : Prepare lyophilized powder under argon to prevent hydrolysis of the nitro group.

- Degradation Studies : Use TGA/DSC to identify thermal decomposition thresholds and recommend storage at -20°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。